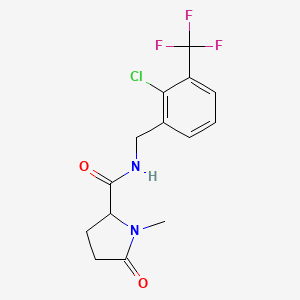

GSK-1482160

Description

Properties

CAS No. |

1001389-72-5 |

|---|---|

Molecular Formula |

C14H14ClF3N2O2 |

Molecular Weight |

334.72 g/mol |

IUPAC Name |

(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C14H14ClF3N2O2/c1-20-10(5-6-11(20)21)13(22)19-7-8-3-2-4-9(12(8)15)14(16,17)18/h2-4,10H,5-7H2,1H3,(H,19,22)/t10-/m0/s1 |

InChI Key |

BJEMSIVBBUBXMZ-JTQLQIEISA-N |

Isomeric SMILES |

CN1[C@@H](CCC1=O)C(=O)NCC2=C(C(=CC=C2)C(F)(F)F)Cl |

Canonical SMILES |

CN1C(CCC1=O)C(=O)NCC2=C(C(=CC=C2)C(F)(F)F)Cl |

Synonyms |

GSK1482160 N-(2-chloro-3-(trifluoromethyl)benzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide |

Origin of Product |

United States |

Foundational & Exploratory

GSK-1482160: A Technical Overview of its Mechanism of Action as a P2X7 Receptor Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK-1482160 is an orally active and blood-brain barrier-penetrant small molecule that functions as a negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2] Its mechanism of action centers on reducing the efficacy of adenosine (B11128) triphosphate (ATP) at the P2X7 receptor without altering its binding affinity.[1][3][4] This modulation ultimately inhibits the release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[1][3] Developed by GlaxoSmithKline, this compound showed promise in preclinical models of inflammatory and neuropathic pain and has been utilized as a radioligand for imaging P2X7R in neuroinflammation studies.[1][3][5][6][7][8] Despite its well-characterized preclinical profile, its clinical development was discontinued.[3][4] This guide provides a detailed examination of the molecular mechanism, pharmacological properties, and key experimental findings related to this compound.

Core Mechanism of Action: Negative Allosteric Modulation of P2X7R

This compound exerts its pharmacological effect by binding to an allosteric site on the P2X7 receptor, a location distinct from the orthosteric binding site for its endogenous agonist, ATP.[3][9] This binding event induces a conformational change in the receptor that diminishes its functional response to ATP.[3][4] Consequently, even with ATP bound, the ion channel associated with the P2X7 receptor does not open as efficiently, leading to a reduction in downstream signaling cascades. A key outcome of this inhibition is the suppression of the NLRP3 inflammasome activation and the subsequent release of IL-1β, a potent pro-inflammatory cytokine.[1][3]

The P2X7 receptor is an ATP-gated non-selective cation channel predominantly expressed on immune cells such as macrophages, monocytes, and microglia.[3][9] Its activation is a critical step in the inflammatory response.

Signaling Pathway of P2X7R and Inhibition by this compound

Quantitative Pharmacological Data

The potency and binding affinity of this compound have been characterized across various assays and species.

| Parameter | Species | Value | Notes | Reference |

| pIC50 | Human | 8.5 | Functional assay | [1] |

| Rat | 6.5 | Functional assay | [1] | |

| Kd | Human | 5.09 ± 0.98 nM | Saturation binding assay with [11C]GSK1482160 in HEK293-hP2X7R cells | [6][10] |

| Ki | Human | 2.63 ± 0.6 nM | Competition binding assay with [11C]GSK1482160 in HEK293-hP2X7R cells | [6][10] |

| Receptor Density (Bmax) | Human | 3.03 ± 0.10 pmol/mg | In HEK293-hP2X7R membranes | [7] |

| Association Constant (kon) | Human | 0.2312 ± 0.01542 min-1⋅nM-1 | In HEK293-hP2X7R cells | [7] |

| Dissociation Constant (koff) | Human | 0.2547 ± 0.0155 min-1 | In HEK293-hP2X7R cells | [7] |

Key Experimental Protocols

Radioligand Binding Assays for Kd and Ki Determination

These assays were crucial for quantifying the binding affinity of this compound to the human P2X7 receptor.

-

Cell Line: Human Embryonic Kidney (HEK293) cells engineered to express the human P2X7 receptor (HEK293-hP2X7R).[6][7]

-

Radioligand: [11C]GSK1482160, a carbon-11 (B1219553) labeled version of the molecule.[6][7]

-

Saturation Binding Assay (for Kd):

-

HEK293-hP2X7R cells were incubated with increasing concentrations of [11C]GSK1482160.

-

Non-specific binding was determined in the presence of an excess of unlabeled GSK1482160.

-

Specific binding was calculated by subtracting non-specific from total binding.

-

The dissociation constant (Kd) was determined by analyzing the saturation binding curve.[10]

-

-

Competition Binding Assay (for Ki):

-

HEK293-hP2X7R cells were incubated with a fixed concentration of [11C]GSK1482160 and increasing concentrations of unlabeled GSK1482160.

-

The concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined.

-

The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.[10]

-

First-in-Human (FIH) Clinical Trial Protocol

This study aimed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy volunteers.[3][4]

-

Study Design: A single-blind, randomized, placebo-controlled, single-dose escalation study.[3]

-

Participants: Healthy male and female volunteers.[3]

-

Dosing: Escalating single oral doses of up to 1 gram were administered.[3][4]

-

Pharmacokinetic (PK) Assessment: Blood samples were collected at various time points post-dosing to measure the concentration of this compound.[3]

-

Pharmacodynamic (PD) Assessment: An ex vivo IL-1β release assay was used as a biomarker of P2X7R engagement.[3]

-

Whole blood was collected from subjects.

-

Monocytes in the blood were stimulated with lipopolysaccharide (LPS) and ATP to induce IL-1β release via the P2X7R pathway.

-

The amount of IL-1β released was quantified to assess the inhibitory effect of this compound at different concentrations.[3]

-

Experimental Workflow for the First-in-Human Study

Preclinical Efficacy

In preclinical studies, this compound demonstrated efficacy in animal models of pain and inflammation.

-

Inflammatory Pain: In a rat model of Freund's complete adjuvant-induced chronic joint pain, this compound showed analgesic effects comparable to the standard-of-care celecoxib.[3]

-

Neuropathic Pain: In a rat chronic constriction injury (CCI) model, this compound was effective in reversing mechanical allodynia, with efficacy comparable to gabapentin.[1][3]

Conclusion

This compound is a well-characterized negative allosteric modulator of the P2X7 receptor. Its mechanism of action, involving the reduction of ATP efficacy and subsequent inhibition of IL-1β release, is supported by robust in vitro and preclinical data. While its clinical development for pain and inflammatory conditions was halted, this compound remains a valuable tool for research, particularly as a radiolabeled ligand for PET imaging to investigate the role of the P2X7 receptor in neuroinflammation.[5][6][7][8] The detailed understanding of its pharmacology serves as an important reference for the ongoing development of P2X7R-targeting therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Pharmacologic characterizations of a P2X7 receptor-specific radioligand, [11C]GSK1482160 for neuroinflammatory response (Journal Article) | OSTI.GOV [osti.gov]

- 7. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. P2X7 receptors exhibit at least three modes of allosteric antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]GSK1482160 for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GSK-1482160: A P2X7 Receptor Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-1482160 is an orally bioavailable, central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the P2X7 receptor (P2X7R).[1][2][3] The P2X7 receptor, an ATP-gated non-selective cation channel, is a key player in neuroinflammation and has been implicated in a variety of inflammatory diseases.[4][5] this compound reduces the efficacy of ATP at the P2X7 receptor without affecting its affinity, thereby inhibiting the downstream release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[2][6] Preclinical studies in rat models of inflammatory and neuropathic pain demonstrated efficacy comparable to standard-of-care agents.[7] A first-in-human study established its pharmacokinetic profile and safety, though its development was ultimately discontinued.[8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its evaluation.

Introduction to the P2X7 Receptor

The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels.[5] Primarily expressed on immune cells such as macrophages, microglia, and lymphocytes, its activation by high concentrations of extracellular ATP—a danger signal released from stressed or dying cells—triggers a cascade of inflammatory events.[1][9] Upon ATP binding, the P2X7R forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[10] Prolonged activation can lead to the formation of a large, non-selective pore, further amplifying downstream signaling.[9] A key consequence of P2X7R activation is the assembly and activation of the NLRP3 inflammasome, which in turn cleaves pro-caspase-1 to active caspase-1.[9] Caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, secretable forms, potent mediators of inflammation.[9] Given its central role in inflammation, the P2X7 receptor is an attractive therapeutic target for a range of inflammatory conditions.[4]

This compound: Mechanism of Action

This compound acts as a negative allosteric modulator of the P2X7 receptor.[1] This means it binds to a site on the receptor that is distinct from the ATP binding site.[1] By binding to this allosteric site, this compound induces a conformational change in the receptor that reduces the efficacy of ATP in opening the ion channel, without altering the affinity of ATP for its binding site.[1][8] This non-competitive antagonism effectively dampens the inflammatory signaling cascade triggered by P2X7R activation, most notably the release of IL-1β.[6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, compiled from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Binding Affinity

| Parameter | Species | Value | Assay Type | Reference |

| pIC₅₀ | Human | 8.5 | Functional Assay | [2][6] |

| Rat | 6.5 | Functional Assay | [2][6] | |

| IC₅₀ | Human | 12.2 ± 2.5 nM | [¹¹C]GSK1482160 Competition Assay | [11] |

| Kᵢ | Human | ~3 nM | Radioligand Binding | [11] |

| Human | 2.63 ± 0.6 nM | [¹¹C]GSK1482160 Competition Assay | [11] | |

| KᏧ | Human | 1.15 ± 0.12 nM | [¹¹C]GSK1482160 Saturation Binding | [12][13] |

| Human | 5.09 ± 0.98 nM | [¹¹C]GSK1482160 Saturation Binding | [11] | |

| kₒₙ | Human | 0.2312 ± 0.01542 min⁻¹⋅nM⁻¹ | [¹¹C]GSK1482160 Association Kinetics | [12] |

| kₒբբ | Human | 0.2547 ± 0.0155 min⁻¹ | [¹¹C]GSK1482160 Dissociation Kinetics | [12] |

| Receptor Density (Bₘₐₓ) | Human | 3.03 ± 0.10 pmol/mg | [¹¹C]GSK1482160 Saturation Binding | [12] |

Table 2: Preclinical Pharmacokinetics (Rat)

| Parameter | Dose | Value | Study Type | Reference |

| AUC | 100 mg/kg/day (NOAEL) | 500 µg·h/mL | 28-day Toxicology | [7] |

| Cₘₐₓ | 100 mg/kg/day (NOAEL) | 40.8 µg/mL | 28-day Toxicology | [7] |

Table 3: Human Pharmacokinetics (Single Dose)

| Parameter | Value | Condition | Reference |

| Tₘₐₓ | < 3.5 hours | Fasting | [1][8] |

| **Half-life (t₁/₂) ** | < 4.5 hours | Fasting | [1][8] |

| Blood Half-time ([¹¹C]GSK1482160) | 39 ± 8 minutes | IV Bolus | [14] |

| Brain Uptake ([¹¹C]GSK1482160) | ~2% of injected dose | IV Bolus | [14] |

Table 4: Physicochemical Properties

| Parameter | Value | Reference |

| LogP (Octanol/Water) | 1.95 ± 0.01 | [14] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Radioligand Binding Assay for P2X7R

This protocol describes a saturation binding assay using [¹¹C]GSK1482160 to determine the binding affinity (KᏧ) and receptor density (Bₘₐₓ) in membranes from cells expressing the human P2X7 receptor.

Materials:

-

HEK293 cells stably transfected with human P2X7R (HEK293-hP2X7R).[11]

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics, and Geneticin).[11]

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% Bovine Serum Albumin (BSA).[5]

-

[¹¹C]GSK1482160 radioligand.

-

Unlabeled ("cold") GSK1482160 for determining non-specific binding.

-

96-well filter plates (e.g., GF/B UniFilter plates, presoaked in 0.5% polyethyleneimine).[5]

-

Scintillation fluid.

-

Scintillation counter or phosphor imager.

Procedure:

-

Membrane Preparation: Culture HEK293-hP2X7R cells to confluency. Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C). Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Saturation Binding Assay:

-

In a 96-well plate, add a constant amount of membrane protein (e.g., 0.054 mg/mL) to each well.[5]

-

Add increasing concentrations of [¹¹C]GSK1482160 (e.g., 0.15 pM to 15 nM) to the wells for total binding.[5]

-

For non-specific binding, add the same increasing concentrations of [¹¹C]GSK1482160 along with a high concentration of unlabeled GSK1482160 (e.g., 10 µM).[5]

-

Incubate the plate at room temperature (22°C) for 20-30 minutes to reach equilibrium.[5]

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked 96-well filter plates.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plate, add scintillation fluid, and count the radioactivity in a scintillation counter or expose to a phosphor screen for imaging.[5]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Plot specific binding against the concentration of [¹¹C]GSK1482160.

-

Fit the data using non-linear regression to a one-site saturation binding model to determine the KᏧ and Bₘₐₓ values.

-

Ex Vivo IL-1β Release Assay

This protocol describes a method to measure the pharmacodynamic effect of this compound by quantifying its ability to inhibit ATP-induced IL-1β release from human whole blood stimulated with lipopolysaccharide (LPS).

Materials:

-

Freshly drawn human whole blood.

-

RPMI-1640 medium.

-

Lipopolysaccharide (LPS) from E. coli.

-

Adenosine triphosphate (ATP).

-

This compound or vehicle control.

-

ELISA kit for human IL-1β.

-

Centrifuge.

Procedure:

-

Blood Collection and Priming:

-

Collect whole blood from healthy human volunteers.

-

Prime the blood by incubating with LPS (e.g., 1 µg/mL) for 3-4 hours at 37°C. This step induces the transcription and translation of pro-IL-1β.[10]

-

-

Antagonist Treatment:

-

Following the priming step, add varying concentrations of this compound or vehicle to the blood samples.

-

Pre-incubate for 30-60 minutes at 37°C.[10]

-

-

P2X7R Stimulation:

-

Plasma Collection:

-

Centrifuge the blood samples to pellet the cells.

-

Carefully collect the plasma supernatant.

-

-

Cytokine Quantification:

-

Measure the concentration of IL-1β in the plasma samples using a commercial ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of IL-1β release for each this compound concentration relative to the vehicle-treated control.

-

Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

In Vivo Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve

This protocol outlines the CCI model in rats, a widely used model of neuropathic pain, to evaluate the in vivo efficacy of this compound.[7]

Animals:

-

Male Sprague-Dawley or Wistar rats (typically 200-250 g).

Surgical Procedure:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Incision: Make a small skin incision on the lateral surface of the mid-thigh.

-

Nerve Exposure: Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.

-

Ligation: Proximal to the sciatic trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.[15]

-

Closure: Close the muscle layer and skin with sutures or wound clips.

-

Post-operative Care: Provide appropriate post-operative analgesia (though some protocols omit this to avoid confounding pain measurements) and monitor the animal for recovery.[15]

Behavioral Testing:

-

Acclimatization: Allow the animals to recover for several days post-surgery and acclimatize to the testing environment.

-

Assessment of Mechanical Allodynia: Use von Frey filaments of increasing stiffness applied to the plantar surface of the ipsilateral hind paw to determine the paw withdrawal threshold (PWT). A significant decrease in PWT in the CCI group compared to sham-operated animals indicates the development of mechanical allodynia.

-

Drug Administration: Administer this compound orally (e.g., 20 mg/kg, twice daily).[6]

-

Efficacy Measurement: Measure the PWT at various time points after drug administration to assess the reversal of mechanical allodynia. A significant increase in PWT in the drug-treated group compared to the vehicle-treated CCI group indicates efficacy.

Visualizations: Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling Pathway

Caption: P2X7R signaling cascade leading to IL-1β-mediated inflammation.

Mechanism of Negative Allosteric Modulation

Caption: this compound's negative allosteric modulation of the P2X7 receptor.

Drug Discovery and Development Workflow

References

- 1. P2X7 in Cancer: From Molecular Mechanisms to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unife.it [iris.unife.it]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]GSK1482160 for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. criver.com [criver.com]

An In-depth Technical Guide to the Binding Affinity and Kinetics of GSK-1482160

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1482160 is an orally bioavailable, potent, and selective negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2][3] The P2X7R is an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia, and is a key player in inflammatory pathways.[1][4] Its activation by extracellular ATP, often released during cellular stress or injury, triggers a cascade of events including the processing and release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1][4][5] this compound has been investigated for its therapeutic potential in inflammatory conditions, including chronic pain.[3] This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, compiled from preclinical and clinical research.

Binding Affinity and Kinetics of this compound

The binding characteristics of this compound to the human P2X7 receptor have been extensively studied, primarily using its radiolabeled form, [¹¹C]this compound. As a negative allosteric modulator, this compound binds to a site on the P2X7R that is distinct from the ATP binding site.[1][3] This interaction reduces the efficacy of ATP at the receptor without affecting ATP's binding affinity.[1][6][7]

Quantitative Binding Data

The following tables summarize the key quantitative data for the binding affinity and kinetics of this compound and its radiolabeled analogue to the human P2X7 receptor.

Table 1: Binding Affinity of this compound and [¹¹C]this compound

| Parameter | Value | Species | Assay System | Reference |

| Kd | 1.15 ± 0.12 nM | Human | HEK293-hP2X7R cell membranes | [8] |

| Kd | 5.09 ± 0.98 nM | Human | HEK293-hP2X7R living cells | [5][9] |

| Ki | ~3 nM | Human | Not specified | [5] |

| Ki | 2.63 ± 0.6 nM | Human | HEK293-hP2X7R living cells | [5][9] |

| pIC50 | 8.5 | Human | Not specified | [2][3] |

| IC50 | 12.2 ± 2.5 nM | Human | HEK293-hP2X7R living cells | [5][9] |

| pIC50 | 6.5 | Rat | Not specified | [2][3] |

Table 2: Kinetic Parameters of [¹¹C]this compound Binding

| Parameter | Value | Units | Assay System | Reference |

| kon | 0.2312 ± 0.01542 | min-1nM-1 | HEK293-hP2X7R cells | |

| koff | 0.2547 ± 0.0155 | min-1 | HEK293-hP2X7R cells |

Experimental Protocols

The determination of the binding affinity and kinetics of this compound has been primarily achieved through radioligand binding assays. Below are detailed methodologies for these key experiments.

Radioligand Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human P2X7 receptor (HEK293-hP2X7R) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum, antibiotics, and a selection agent like Geneticin.[9]

-

For membrane preparations, cultured cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris, followed by a high-speed centrifugation to pellet the membranes. The final membrane pellet is resuspended in the assay buffer.

-

-

Binding Assay:

-

A fixed amount of the receptor-containing preparation (whole cells or membranes) is incubated with increasing concentrations of [¹¹C]this compound.[10]

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound to saturate the specific binding sites.

-

The incubation is carried out at a controlled temperature (e.g., 22°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while allowing the unbound ligand to pass through.[11]

-

The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

The resulting saturation binding curve (specific binding vs. radioligand concentration) is then analyzed using non-linear regression to determine the Kd and Bmax values.[10]

-

Competitive Binding Assay

This assay is used to determine the inhibitory constant (Ki) of the unlabeled this compound.

-

Assay Setup:

-

A fixed concentration of the radioligand ([¹¹C]this compound) and the receptor preparation are incubated with a range of concentrations of the unlabeled this compound.[11]

-

-

Incubation and Separation:

-

The incubation and separation steps are similar to the saturation binding assay.

-

-

Data Analysis:

-

The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand used in the assay.[9]

-

Signaling Pathway and Mechanism of Action

This compound acts as a negative allosteric modulator of the P2X7 receptor. Its binding to the receptor reduces the channel's response to ATP, thereby inhibiting downstream signaling events.

P2X7R-Mediated IL-1β Release Pathway

The following diagram illustrates the signaling pathway leading to IL-1β release upon P2X7R activation and the point of intervention by this compound.

Caption: P2X7R signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Binding Assays

The following diagram outlines the general workflow for conducting radioligand binding assays to characterize the interaction of this compound with the P2X7 receptor.

Caption: General workflow for this compound radioligand binding assays.

Conclusion

This compound is a high-affinity negative allosteric modulator of the P2X7 receptor. The quantitative data on its binding affinity and kinetics, obtained through rigorous experimental protocols such as radioligand binding assays, provide a solid foundation for its further investigation and development. Understanding these core pharmacological properties is crucial for researchers and drug development professionals working on P2X7R-targeted therapies for inflammatory diseases. The discontinuation of its development was based on simulations from a model integrating all biomarker data.[4][7] However, the mechanistic insights gained from studying this compound remain valuable for the field.

References

- 1. Role of P2X7 Receptors in Release of IL-1β: A Possible Mediator of Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The P2X7 Receptor-Interleukin-1 Liaison - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of endothelial NO synthase and P2X7 receptor modification mediates the cholinergic control of ATP-induced interleukin-1β release by mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The P2X7 Receptor Primes IL-1β and the NLRP3 Inflammasome in Astrocytes Exposed to Mechanical Strain [frontiersin.org]

- 9. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]GSK1482160 for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 11. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide on the Downstream Signaling Pathways of GSK-1482160

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-1482160 is a potent and selective negative allosteric modulator of the P2X7 receptor (P2X7R), a key player in inflammation and cellular apoptosis. This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound. By attenuating P2X7R function, this compound effectively inhibits the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines, primarily Interleukin-1β (IL-1β), and modulates apoptotic pathways. This document details the molecular mechanisms, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the core signaling cascades.

Introduction to this compound

This compound is an orally bioavailable small molecule that acts as a negative allosteric modulator of the P2X7 receptor. It reduces the efficacy of the endogenous agonist, adenosine (B11128) triphosphate (ATP), at the P2X7R without affecting its binding affinity[1][2]. This mechanism of action makes it a valuable tool for investigating the physiological and pathological roles of P2X7R and a potential therapeutic agent for inflammatory conditions. The development of this compound was discontinued, but the insights gained from its study remain significant for understanding P2X7R-mediated signaling[2][3].

Core Mechanism of Action: P2X7 Receptor Modulation

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, such as macrophages and microglia. Its activation by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP), triggers a cascade of intracellular events. This compound's primary effect is to dampen these downstream signals by modulating the P2X7R channel gating.

Quantitative Data on this compound and P2X7R Interaction

| Parameter | Species | Value | Reference |

| pIC50 | Human | 8.5 | [1] |

| pIC50 | Rat | 6.5 | [1] |

| Kd | Human (HEK293 cells) | 1.15 ± 0.12 nM | [4] |

Downstream Signaling Pathways Modulated by this compound

The inhibition of P2X7R by this compound leads to the suppression of two major downstream signaling pathways: NLRP3 inflammasome activation and apoptosis.

Inhibition of the NLRP3 Inflammasome Pathway

P2X7R activation is a critical step in the activation of the NLRP3 inflammasome, a multiprotein complex responsible for the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. By preventing the P2X7R-mediated ion fluxes (K+ efflux), this compound inhibits the assembly and activation of the NLRP3 inflammasome.

Signaling Cascade:

Quantitative Data on Downstream Inhibition:

Modulation of Apoptotic Pathways

Prolonged activation of P2X7R can lead to the formation of a large, non-selective pore, triggering apoptotic cell death. This process involves the activation of caspases, key executioners of apoptosis. By preventing sustained P2X7R activation, this compound can mitigate this apoptotic cascade.

Signaling Cascade:

Quantitative Data on Apoptosis Inhibition:

Specific quantitative data on the direct inhibition of caspase activation by this compound is limited. However, studies with other P2X7R antagonists have demonstrated a significant reduction in caspase-3/7 activity, providing a strong rationale for the anti-apoptotic effects of this compound.

Influence on NF-κB Signaling and Other Kinases

P2X7R activation can also lead to the activation of the transcription factor NF-κB, which plays a central role in the expression of pro-inflammatory genes, including pro-IL-1β. By blocking the initial P2X7R-mediated signal, this compound is expected to prevent the downstream nuclear translocation of NF-κB p65. Additionally, P2X7R signaling has been linked to the modulation of other kinases, such as those in the MAPK pathway.

Logical Relationship:

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on its downstream signaling pathways.

IL-1β Release Assay (ELISA)

Objective: To quantify the inhibitory effect of this compound on ATP-induced IL-1β release from macrophages.

Workflow:

Protocol:

-

Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1) in appropriate media.

-

Priming: Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β.

-

Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound or vehicle control for 30-60 minutes.

-

Stimulation: Stimulate the cells with a high concentration of ATP (e.g., 1-5 mM) for 30-60 minutes to activate the P2X7R.

-

Sample Collection: Centrifuge the plates and collect the cell culture supernatants.

-

ELISA: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of this compound and determine the IC50 value.

Caspase-3/7 Activity Assay

Objective: To measure the effect of this compound on P2X7R-mediated apoptosis by quantifying caspase-3/7 activity.

Workflow:

Protocol:

-

Cell Culture: Seed cells expressing P2X7R (e.g., HEK293-P2X7R or a relevant immune cell line) in a 96-well plate.

-

Inhibitor Treatment: Treat the cells with different concentrations of this compound or vehicle control.

-

Apoptosis Induction: Induce apoptosis by treating the cells with a high concentration of ATP (e.g., 5 mM) for a prolonged period (e.g., 4-6 hours).

-

Caspase Assay: Use a commercially available luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay). Add the reagent directly to the wells.

-

Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal to a control and calculate the percentage of inhibition of caspase-3/7 activity for each this compound concentration to determine the IC50.

NF-κB (p65) Nuclear Translocation Assay

Objective: To visualize and quantify the inhibition of ATP-induced NF-κB p65 nuclear translocation by this compound.

Workflow:

Protocol:

-

Cell Culture: Grow cells (e.g., astrocytes or macrophages) on glass coverslips in a 24-well plate.

-

Inhibitor Treatment: Pre-treat the cells with this compound or vehicle for 1 hour.

-

Stimulation: Stimulate the cells with ATP (e.g., 1 mM) for 30-60 minutes.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block with a suitable blocking buffer and then incubate with a primary antibody against NF-κB p65. Follow with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging: Acquire images using a confocal microscope.

-

Analysis: Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm. Calculate the percentage of cells showing nuclear translocation and the degree of inhibition by this compound.

Conclusion

This compound serves as a powerful pharmacological tool to dissect the intricate downstream signaling pathways of the P2X7 receptor. Its ability to potently inhibit NLRP3 inflammasome activation and modulate apoptosis highlights the therapeutic potential of targeting P2X7R in a range of inflammatory and neurodegenerative diseases. The experimental protocols outlined in this guide provide a robust framework for further investigation into the molecular mechanisms of this compound and other P2X7R modulators, facilitating future drug discovery and development efforts in this field. Although the clinical development of this compound was halted, the knowledge gained from its preclinical and early clinical evaluation continues to be invaluable for the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of GSK-1482160

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-1482160 is a potent, orally active, and blood-brain barrier-penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2][3] This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a detailed resource for researchers and professionals in the field of drug development, providing insights into its mechanism of action, experimental protocols, and key physicochemical and pharmacological properties.

Introduction

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neuroinflammatory processes.[4] Its activation on immune cells, such as macrophages and microglia, leads to the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β).[1][2] Consequently, the P2X7R has emerged as an attractive therapeutic target for a range of conditions, including chronic pain and neurodegenerative diseases. This compound was developed as a negative allosteric modulator of the P2X7R, reducing the efficacy of ATP at the receptor without altering its affinity, thereby inhibiting the downstream inflammatory cascade.[1][2]

Physicochemical and Pharmacological Properties

This compound, chemically known as (S)-N-(2-chloro-3-(trifluoromethyl)benzyl)-1-methyl-5-oxopyrrolidine-2-carboxamide, exhibits distinct properties that make it a valuable research tool and a potential therapeutic agent.

In Vitro Activity

The potency of this compound has been characterized across different species.

| Parameter | Species | Value | Reference |

| pIC50 | Human | 8.5 | [1][2] |

| pIC50 | Rat | 6.5 | [1][2] |

In Vivo Efficacy

Preclinical studies in animal models of chronic pain have demonstrated the analgesic effects of this compound.

| Animal Model | Dosing Regimen | Observed Effect | Reference |

| Rat Chronic Inflammatory Pain | 5-50 mg/kg, p.o., twice daily for 5 days | Effective alleviation of pain, comparable to celecoxib (B62257) at 50 mg/kg. | [1] |

| Rat Chronic Constriction Injury (CCI) | 20 mg/kg, p.o., twice daily for 8 days | Significant reversal of mechanical allodynia, comparable to gabapentin. | [1] |

Synthesis of this compound

The synthesis of this compound originates from readily available chiral starting materials, L-pyroglutamic acid and its methyl ester, and 2-chloro-3-(trifluoromethyl)benzylamine (B151091).[5] The core of the synthesis involves the formation of an amide bond between the pyroglutamic acid moiety and the substituted benzylamine.

Synthetic Scheme

A plausible synthetic route based on published information is outlined below. This involves the initial preparation of the N-methylated pyroglutamic acid, followed by amide coupling with the benzylamine.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not publicly available, the following represents a general procedure for the key steps based on standard organic synthesis methodologies.

Step 1: Synthesis of Methyl (S)-1-methyl-5-oxopyrrolidine-2-carboxylate

-

Esterification of L-Pyroglutamic Acid: To a solution of L-pyroglutamic acid in methanol, cooled to 0 °C, thionyl chloride is added dropwise. The reaction mixture is then stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the crude methyl L-pyroglutamate is used in the next step without further purification.

-

N-Methylation: The crude methyl L-pyroglutamate is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF). To this solution, a strong base like sodium hydride (NaH) is added portion-wise at 0 °C. After stirring for a short period, methyl iodide (MeI) is added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give crude methyl (S)-1-methyl-5-oxopyrrolidine-2-carboxylate, which can be purified by column chromatography.

Step 2: Synthesis of (S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid

-

Hydrolysis: The purified methyl (S)-1-methyl-5-oxopyrrolidine-2-carboxylate is dissolved in a mixture of THF and water. Lithium hydroxide (B78521) (LiOH) is added, and the mixture is stirred at room temperature until the ester is completely hydrolyzed. The reaction mixture is then acidified with a dilute acid (e.g., 1N HCl) and the product is extracted with an organic solvent. The organic extracts are dried and concentrated to yield (S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid.

Step 3: Synthesis of this compound (Amide Coupling)

-

To a solution of (S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid in an anhydrous solvent such as dimethylformamide (DMF), an amide coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) are added.

-

After a brief activation period, 2-chloro-3-(trifluoromethyl)benzylamine is added to the reaction mixture.

-

The reaction is stirred at room temperature until completion.

-

The reaction mixture is diluted with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound as a pure solid.

Mechanism of Action and Signaling Pathway

This compound acts as a negative allosteric modulator of the P2X7 receptor. Upon binding of ATP, the P2X7 receptor channel opens, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion flux activates the NLRP3 inflammasome, which in turn cleaves pro-caspase-1 to active caspase-1. Caspase-1 then processes pro-IL-1β into its mature, secretable form. This compound binds to a site on the P2X7 receptor distinct from the ATP binding site and reduces the efficacy of ATP in opening the channel, thereby inhibiting the downstream signaling cascade and the release of IL-1β.

Caption: P2X7R signaling and inhibition by this compound.

Experimental Workflows

A key assay for characterizing P2X7R modulators is the ex vivo measurement of IL-1β release from human whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Caption: Workflow for ex vivo IL-1β release assay.

Conclusion

This compound is a well-characterized negative allosteric modulator of the P2X7 receptor with demonstrated in vitro potency and in vivo efficacy in preclinical models of chronic pain. Its ability to penetrate the blood-brain barrier and its amenability to radiolabeling have also established it as a valuable tool for in vivo imaging of neuroinflammation via Positron Emission Tomography (PET). While the development for chronic inflammatory pain was discontinued, the compound remains a critical pharmacological tool for elucidating the role of the P2X7 receptor in health and disease. This guide provides a centralized resource of its synthesis and biological properties to aid future research and development efforts targeting the P2X7 receptor.

References

- 1. Pyroglutamide-Based P2X7 Receptor Antagonists Targeting Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of [(11)C]GSK1482160 as a new PET agent for targeting P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK-1482160: A Comprehensive Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-1482160 is a potent, selective, and orally bioavailable negative allosteric modulator of the P2X7 receptor. Its ability to cross the blood-brain barrier has made it a valuable tool for investigating the role of the P2X7 receptor in both peripheral and central nervous system disorders. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes a compilation of key quantitative data, detailed experimental methodologies for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (2S)-N-[[2-Chloro-3-(trifluoromethyl)phenyl]methyl]-1-methyl-5-oxo-2-pyrrolidinecarboxamide, is a small molecule with a well-defined chemical structure. Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2S)-N-[[2-Chloro-3-(trifluoromethyl)phenyl]methyl]-1-methyl-5-oxo-2-pyrrolidinecarboxamide[1] |

| CAS Number | 1001389-72-5[1][2] |

| Molecular Formula | C₁₄H₁₄ClF₃N₂O₂[1][3] |

| SMILES | ClC1=C(C=CC=C1CN(C([C@@H]2CCC(N2)=O)=O)C)C(F)(F)F[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 334.72 g/mol | [1][3] |

| logP | 1.95 | [4] |

| Solubility | Soluble in DMSO (90.0 mg/mL; 268.9 mM)[3] | [3] |

| Appearance | White solid powder | [1] |

| Purity | >99% | [1] |

Pharmacological Properties

This compound acts as a negative allosteric modulator of the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells. This modulation reduces the efficacy of ATP at the receptor without affecting its affinity, thereby inhibiting downstream signaling cascades, most notably the release of the pro-inflammatory cytokine IL-1β.[2]

Table 3: In Vitro Pharmacological Data for this compound

| Parameter | Species | Value | Source |

| pIC₅₀ | Human | 8.5 | [2] |

| pIC₅₀ | Rat | 6.5 | [2] |

| K_d | Human | 1.15 ± 0.12 nM | [5][6] |

| K_d | Human | 5.09 ± 0.98 nM | [7] |

| K_i | Human | 2.63 ± 0.6 nM | [7] |

dot

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

Ex Vivo IL-1β Release Assay (Human Whole Blood)

This assay measures the ability of this compound to inhibit ATP-induced IL-1β release from lipopolysaccharide (LPS)-primed human monocytes.

Protocol:

-

Fresh human whole blood is collected in heparinized tubes.

-

Aliquots of blood are pre-incubated with varying concentrations of this compound or vehicle control.

-

The blood is then primed with LPS (1 µg/mL) for 2 hours at 37°C in a 5% CO₂ incubator.

-

Following LPS priming, ATP is added to a final concentration of 1-5 mM to stimulate P2X7 receptors, and the samples are incubated for a further 30 minutes.

-

The reaction is stopped by placing the samples on ice.

-

Plasma is separated by centrifugation.

-

IL-1β levels in the plasma are quantified using a suitable immunoassay, such as a bead-based multiplex assay.

dot

Radioligand Binding Assays

These assays are used to determine the binding affinity of this compound for the P2X7 receptor, typically using a radiolabeled form of the compound (e.g., [¹¹C]this compound).

Protocol (Saturation Binding):

-

Membranes from cells expressing the human P2X7 receptor (e.g., HEK293-hP2X7R) are prepared.

-

Aliquots of the membrane preparation are incubated with increasing concentrations of [¹¹C]this compound.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.

-

The reaction is incubated to equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity on the filters is quantified.

-

The data are analyzed to determine the dissociation constant (K_d) and the maximum number of binding sites (B_max).

In Vivo Efficacy Models

This model is used to assess the analgesic efficacy of this compound in a model of neuropathic pain.

Surgical Protocol:

-

Rats are anesthetized.

-

The common sciatic nerve is exposed at the mid-thigh level.

-

Four loose ligatures are tied around the sciatic nerve.

-

The muscle and skin are closed with sutures.

Behavioral Testing:

-

Mechanical Allodynia: The paw withdrawal threshold in response to a non-noxious mechanical stimulus (e.g., von Frey filaments) is measured.

-

Thermal Hyperalgesia: The paw withdrawal latency in response to a noxious thermal stimulus (e.g., radiant heat source) is measured.

This model is used to evaluate the anti-inflammatory and analgesic effects of this compound.

Protocol:

-

A single intraplantar injection of FCA is administered into the hind paw of the rat.

-

This induces a localized inflammatory response, characterized by edema, erythema, and hypersensitivity to mechanical and thermal stimuli.

-

Pain-related behaviors are assessed as described for the CCI model.

In Vivo PET Imaging ([¹¹C]this compound)

Positron Emission Tomography (PET) with the radiolabeled tracer [¹¹C]this compound is used to visualize and quantify the distribution of P2X7 receptors in vivo.

Protocol (Human Study):

-

[¹¹C]this compound is synthesized and formulated for intravenous injection.

-

The subject is positioned in the PET scanner.

-

A bolus of [¹¹C]this compound is administered intravenously.

-

Dynamic PET data are acquired over a specified time period.

-

The data are reconstructed to generate images of radiotracer distribution.

-

Tracer kinetic modeling can be applied to quantify receptor density and occupancy.

dot

Conclusion

This compound is a well-characterized negative allosteric modulator of the P2X7 receptor with demonstrated in vitro potency and in vivo efficacy in preclinical models of pain and inflammation. Its favorable physicochemical properties, including oral bioavailability and blood-brain barrier penetration, along with its utility as a PET ligand, make it an invaluable research tool for elucidating the complex roles of the P2X7 receptor in health and disease. The detailed protocols provided herein serve as a guide for researchers aiming to utilize this compound in their own investigations.

References

- 1. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]GSK1482160 for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]

GSK-1482160: A Technical Guide for Studying Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1482160 is a potent, orally active, and blood-brain barrier-penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2] This molecule has emerged as a critical tool for investigating the role of P2X7R in neuroinflammatory processes. Its high affinity and selectivity for the human P2X7 receptor, coupled with its suitability for radiolabeling, have made it an invaluable asset in both preclinical and clinical research, particularly for Positron Emission Tomography (PET) imaging of activated microglia and monocytes.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound functions as a negative allosteric modulator of the P2X7 receptor.[2] Unlike a direct antagonist that competes with the endogenous agonist (ATP), this compound binds to a topographically distinct site on the receptor.[2] This binding event reduces the efficacy of ATP at the P2X7R without altering its binding affinity.[1][2][6] The P2X7R is an ATP-gated ion channel highly expressed on immune cells like microglia.[7] Its activation is a key step in the inflammatory cascade, leading to the formation of the NLRP3 inflammasome and the subsequent processing and release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).[2][3][8] By inhibiting P2X7R function, this compound effectively blocks this pathway, thereby reducing the release of IL-1β and mitigating the neuroinflammatory response.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its radiolabeled form, [¹¹C]this compound, collated from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Species/System | Value | Reference |

| pIC₅₀ | Human P2X7R | 8.5 | [1] |

| Rat P2X7R | 6.5 | [1] | |

| Kᵢ | Human P2X7R (HEK293 cells) | 2.63 ± 0.6 nM | [9][10] |

| Kd | Human P2X7R (HEK293 cells) | 5.09 ± 0.98 nM | [9][10] |

| Human P2X7R (HEK293 membranes) | 1.15 ± 0.12 nM | [3][4] | |

| Bmax | Human P2X7R (HEK293 membranes) | 3.03 ± 0.10 pmol/mg | [3][4] |

| IC₅₀ | Human P2X7R (HEK293 cells) | 12.2 ± 2.5 nM | [10] |

Table 2: In Vitro Association and Dissociation Kinetics ([¹¹C]this compound)

| Parameter | Cell Line | Value | Reference |

| k_on | HEK293-hP2X7R | 0.2312 ± 0.01542 min⁻¹·nM⁻¹ | [4][5] |

| k_off | HEK293-hP2X7R | 0.2547 ± 0.0155 min⁻¹ | [4][5] |

| Binding Potential (k_on/k_off) | HEK293-hP2X7R | 1.0277 ± 0.207 | [4] |

Table 3: First-in-Human Pharmacokinetics (Single Oral Dose)

| Parameter | Condition | Value | Reference |

| Time to Peak Concentration | Fasting | < 3.5 hours | [2][6] |

| Half-life | Fasting | < 4.5 hours | [2][6] |

Table 4: In Vivo Efficacy in Neuroinflammation Models

| Model | Measurement | Result | Reference |

| LPS-induced Neuroinflammation (Mice) | [¹¹C]this compound Brain Uptake | 3.2-fold increase vs. saline | [3][4] |

| [¹¹C]this compound Brain Uptake | 3.6-fold increase vs. saline | [5] | |

| Blocking with excess this compound | 97% reduction in tracer uptake | [4][5] | |

| P2X7R Western Blot Signal | 1.7-fold increase at 72h | [4] | |

| Iba1 Western Blot Signal | 1.8-fold increase at 72h | [4] | |

| Experimental Autoimmune Encephalomyelitis (EAE) (Rats) | [¹¹C]this compound Uptake (Lumbar Spinal Cord) | EAE-peak: 277.74 ± 79.74 PSL/mm² | [9][11] |

| EAE-remitting: 149.00 ± 54.14 PSL/mm² | [9][11] | ||

| Sham: 66.37 ± 1.4 PSL/mm² | [9][11] |

Signaling Pathways and Experimental Workflows

Visualizations of the key signaling pathway and experimental workflows are provided below using the DOT language.

P2X7R-Mediated Neuroinflammatory Signaling

Caption: P2X7R signaling cascade in neuroinflammation and the inhibitory action of this compound.

Experimental Workflow: PET Imaging in LPS Mouse Model

Caption: Workflow for assessing neuroinflammation using [¹¹C]this compound PET in an LPS mouse model.

Detailed Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assays

This protocol is synthesized from methodologies described for characterizing [¹¹C]this compound.[4][12]

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of [¹¹C]this compound for the human P2X7 receptor.

Materials:

-

HEK293 cell membranes expressing human P2X7R (HEK293-hP2X7R).

-

[¹¹C]this compound of high specific activity.

-

Unlabeled (cold) this compound standard.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% BSA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Unifilter GF/B plates, pre-soaked in 0.5% Polyethylenimine (PEI).

-

Scintillation counter or phosphor imager.

Procedure:

-

Membrane Preparation: Prepare membrane homogenates from HEK293-hP2X7R cells using standard cell lysis and centrifugation techniques. Determine protein concentration using a BCA or Bradford assay.

-

Saturation Binding:

-

In a 96-well plate, add a constant amount of membrane protein (e.g., 0.054 mg/ml) to each well.

-

Add increasing concentrations of [¹¹C]this compound (e.g., 0.15 pM to 15 nM) to the wells.

-

For determining non-specific binding, add an excess of unlabeled this compound (e.g., 10 µM) to a parallel set of wells.

-

Incubate at room temperature (22°C) for 20-30 minutes to reach equilibrium.[12]

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked Unifilter GF/B plate using a cell harvester.

-

Wash the filters multiple times (e.g., 5 times) with ice-cold wash buffer to remove unbound radioligand.[12]

-

-

Quantification:

-

Allow the filter plate to air dry.

-

Measure the radioactivity retained on the filters using a scintillation counter or by exposing the plate to a phosphorscreen followed by imaging.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.

-

Plot specific binding against the concentration of [¹¹C]this compound.

-

Analyze the resulting saturation curve using non-linear regression (e.g., one-site binding model) in software like GraphPad Prism to determine the Kd and Bmax values.

-

Protocol 2: In Vivo PET Imaging of Neuroinflammation in Mice

This protocol is based on the LPS-induced neuroinflammation model.[4][5]

Objective: To quantify P2X7R expression in the brain as a marker of neuroinflammation using [¹¹C]this compound PET/CT.

Materials:

-

C57BL/6 mice.

-

Lipopolysaccharide (LPS).

-

Sterile saline.

-

[¹¹C]this compound (radiopharmaceutical grade).

-

Unlabeled this compound for blocking studies.

-

Inhalation anesthesia (e.g., isoflurane).

-

Small animal PET/CT scanner.

Procedure:

-

Induction of Neuroinflammation:

-

Animal Preparation for Imaging:

-

Anesthetize a mouse using isoflurane (B1672236) (e.g., 2% in oxygen).

-

Place the animal on the scanner bed and maintain anesthesia throughout the scan.

-

Position a catheter in the lateral tail vein for radiotracer injection.

-

-

PET/CT Acquisition:

-

Perform a brief CT scan for attenuation correction and anatomical localization.

-

Administer a bolus injection of [¹¹C]this compound via the tail vein catheter.

-

For the blocking group, co-administer an excess of unlabeled this compound (e.g., 1 mg/kg) with the radiotracer.[5]

-

Immediately begin a dynamic PET scan, acquiring data in time frames for a total duration of 60-90 minutes.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the dynamic PET data, correcting for attenuation, scatter, and radioactive decay.

-

Co-register the PET images with the CT images.

-

Define regions of interest (ROIs) on the brain images (e.g., cortex, hippocampus) with reference to a mouse brain atlas.

-

Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration over time.

-

-

Tracer Kinetic Modeling:

-

Analyze the TACs using a suitable tracer kinetic model, such as a 2-compartment, 5-parameter model, to estimate the total volume of distribution (VT), which reflects the density of available receptors.[4][5]

-

Compare VT values between the saline, LPS, and LPS + Blocking groups to determine the specific increase in P2X7R binding due to neuroinflammation.

-

Conclusion

This compound is a well-characterized and highly valuable tool for the study of neuroinflammation. Its properties as a negative allosteric modulator of the P2X7 receptor allow for the targeted investigation of this critical inflammatory pathway. The ability to radiolabel this compound has further expanded its utility, enabling non-invasive, quantitative imaging of P2X7R expression in vivo. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers aiming to leverage this compound in their exploration of neuroinflammatory diseases and the development of novel therapeutics. Although development of this compound for inflammatory pain was discontinued, its application as a research and imaging tool remains highly relevant.[6][13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacologic characterizations of a P2X7 receptor-specific radioligand, [11C]GSK1482160 for neuroinflammatory response (Journal Article) | OSTI.GOV [osti.gov]

- 10. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]GSK1482160 for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. GSK 1482160 - AdisInsight [adisinsight.springer.com]

The Role of GSK-1482160 in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. The purinergic P2X7 receptor (P2X7R) has emerged as a promising therapeutic target due to its critical role in neuroinflammation, a key process in the pathogenesis of neuropathic pain. This technical guide provides an in-depth overview of GSK-1482160, a negative allosteric modulator of the P2X7R, and its preclinical evaluation in models of neuropathic pain.

Mechanism of Action: Targeting Neuroinflammation via P2X7R Modulation

This compound is an orally bioavailable, blood-brain barrier penetrant small molecule that acts as a negative allosteric modulator of the P2X7 receptor.[1][2] Unlike a direct antagonist that competes with the endogenous agonist (ATP), this compound binds to a distinct site on the P2X7R, reducing the efficacy of ATP without altering its binding affinity.[2][3]

The P2X7R is an ATP-gated ion channel primarily expressed on immune cells, including microglia in the central nervous system.[4] In the context of neuropathic pain, nerve injury triggers the release of ATP from damaged neurons and surrounding glial cells. This excess ATP activates P2X7R on microglia, initiating a downstream signaling cascade that leads to the maturation and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[2][3] IL-1β, in turn, contributes to central sensitization, a state of hyperexcitability in the spinal cord that amplifies pain signals.

By modulating P2X7R, this compound effectively inhibits this neuroinflammatory cascade, preventing the release of IL-1β and thereby attenuating the central sensitization that drives neuropathic pain.[2]

Preclinical Efficacy in Neuropathic Pain Models

The therapeutic potential of this compound in neuropathic pain has been evaluated in the Chronic Constriction Injury (CCI) model in rats, a widely used and well-validated model that mimics many of the features of human neuropathic pain.

Data Presentation

| Compound | Animal Model | Dosing Regimen | Primary Endpoint | Efficacy | Reference |

| This compound | Rat, Chronic Constriction Injury (CCI) | 20 mg/kg, p.o., twice daily for 8 days | Mechanical Allodynia (von Frey Test) | Significant reversal of mechanical allodynia, comparable to Gabapentin. | [2] |

| Gabapentin | Rat, Chronic Constriction Injury (CCI) | 100 mg/kg, i.p., for 14 days | Mechanical Hyperalgesia (Pinprick Test) | Significant attenuation of mechanical hyperalgesia. | [1][5] |

Note: Specific paw withdrawal threshold data for this compound at the 20 mg/kg dose was not publicly available at the time of this report. The efficacy is described as "comparable" to the standard-of-care, gabapentin.

Pharmacokinetic Profile in Rats

| Compound | Dose | Route | Cmax | AUC | NOAEL | Reference |

| This compound | 100 mg/kg/day | p.o. | 40.8 µg/mL | 500 µg·h/mL | 100 mg/kg/day | [3] |

Note: The pharmacokinetic data presented is from a 28-day toxicology study and not directly from the efficacy studies at the 20 mg/kg dose. However, it provides an indication of the compound's exposure at a higher dose. This compound has been shown to have low clearance rates in rat liver microsomes.[6]

Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a surgical procedure that induces peripheral nerve injury and subsequent neuropathic pain behaviors.

Surgical Procedure:

-

Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

Incision: A small incision is made on the lateral side of the mid-thigh to expose the sciatic nerve.

-

Nerve Ligation: The common sciatic nerve is carefully isolated, and four loose ligatures of chromic gut suture are tied around it at approximately 1 mm intervals. The ligatures should be tightened to the point of causing a slight constriction of the nerve without arresting blood flow.

-

Closure: The muscle layer is closed with sutures, and the skin incision is closed with wound clips.

-

Post-operative Care: Animals are monitored for recovery and signs of infection. The development of neuropathic pain behaviors typically occurs within 7-14 days post-surgery.

Behavioral Testing: Von Frey Test for Mechanical Allodynia

Mechanical allodynia, a hallmark of neuropathic pain where a normally non-painful stimulus is perceived as painful, is assessed using the von Frey test.

Procedure:

-

Acclimatization: Rats are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate for at least 30 minutes before testing.

-

Stimulation: A series of calibrated von Frey filaments, which exert a specific bending force, are applied to the plantar surface of the hind paw.

-

Response: A positive response is recorded when the rat exhibits a sharp withdrawal, flinching, or licking of the paw.

-

Threshold Determination: The 50% paw withdrawal threshold is determined using the "up-down" method. This involves starting with a filament in the middle of the force range and increasing or decreasing the filament strength based on the animal's response to the previous stimulus.

-

Data Analysis: The 50% paw withdrawal threshold (in grams) is calculated for each animal. A decrease in the paw withdrawal threshold in the injured paw compared to the contralateral paw or sham-operated animals indicates the presence of mechanical allodynia.

Signaling Pathways and Experimental Workflow

P2X7R Signaling Pathway in Microglia

dot

Caption: P2X7R signaling cascade in microglia and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation

dot

Caption: Workflow for evaluating this compound in a rat model of neuropathic pain.

Conclusion and Future Directions

The preclinical data for this compound demonstrate its potential as a novel therapeutic agent for the treatment of neuropathic pain. Its targeted mechanism of action, which involves the modulation of the P2X7R and subsequent inhibition of neuroinflammation, offers a promising alternative to existing therapies. The efficacy observed in the rat CCI model, comparable to the standard-of-care gabapentin, underscores its therapeutic potential.

Further research is warranted to fully elucidate the dose-response relationship and to obtain more detailed pharmacokinetic and pharmacodynamic data in the context of neuropathic pain models. Additionally, exploring the efficacy of this compound in other models of neuropathic pain, such as chemotherapy-induced peripheral neuropathy or diabetic neuropathy, would broaden its potential clinical utility. While the development of this specific compound was discontinued, the mechanistic insights gained from its study continue to validate the P2X7 receptor as a key target for future drug development in the field of neuropathic pain.[3]

References

- 1. scielo.br [scielo.br]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. storage.googleapis.com [storage.googleapis.com]

- 5. scielo.br [scielo.br]

- 6. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK-1482160: A Technical Guide for P2X7 Receptor Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1482160 is a potent, selective, and orally bioavailable negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2][3] Its ability to penetrate the blood-brain barrier makes it a valuable tool for investigating the role of P2X7R in both peripheral and central nervous system disorders.[2][4] This document provides a comprehensive overview of this compound, including its mechanism of action, key pharmacological data, and detailed experimental protocols for its use in P2X7R research.

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia, and has been implicated in inflammatory and neuropathic pain.[1][5] Activation of P2X7R by high concentrations of extracellular ATP triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β), making it a compelling target for therapeutic intervention.[1][5] this compound modulates P2X7R activity by binding to a site distinct from the ATP binding site, thereby reducing the efficacy of ATP without altering its affinity.[1][6]

Chemical Properties

| Property | Value |

| IUPAC Name | N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxo-L-prolinamide |

| Molecular Formula | C19H17ClF3N3O2 |

| Molecular Weight | 427.81 g/mol |

| Oral Bioavailability | Yes[1] |

| Blood-Brain Barrier Penetration | Yes[2][4] |

Pharmacological Data

This compound exhibits high potency and selectivity for the human P2X7 receptor. The following tables summarize key quantitative data from various in vitro and in vivo studies.

In Vitro Potency and Affinity

| Parameter | Species | Value | Reference |

| pIC50 | Human | 8.5 | [2] |

| pIC50 | Rat | 6.5 | [2] |

| IC50 | Human | 0.25 ± 0.05 nM (Fluorescence screening) | [7] |

| IC50 | Human | 12.2 ± 2.5 nM (Cell competition assay) | [8] |

| Ki | Human | ~3 nM | [8] |

| Ki | Human | 2.63 ± 0.6 nM | [8] |

| Kd | Human | 5.09 ± 0.98 nM | [8] |

| Kd | Human | 1.15 ± 0.12 nM | [4][9] |

Pharmacokinetic Properties in Humans

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | ~3.5 hours (fasting) | [1][6] |

| Half-life (t1/2) | < 4.5 hours | [1][6] |

Mechanism of Action: Allosteric Modulation of P2X7R

This compound acts as a negative allosteric modulator of the P2X7 receptor. This means it binds to a site on the receptor that is different from the orthosteric site where the endogenous agonist, ATP, binds. This interaction does not prevent ATP from binding but rather reduces the conformational changes in the receptor that are necessary for full channel activation. The ultimate effect is a decrease in the efficacy of ATP at the P2X7R, leading to reduced ion flux and downstream signaling, such as the inhibition of IL-1β release.

Experimental Protocols

IL-1β Release Assay

This protocol is designed to assess the inhibitory effect of this compound on ATP-induced IL-1β release from immune cells.

Methodology:

-

Cell Culture: Use human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

-

Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 2-4 hours) to induce pro-IL-1β expression.

-

Compound Incubation: Pre-incubate the primed cells with various concentrations of this compound or vehicle control for a defined time (e.g., 30-60 minutes).

-

Stimulation: Stimulate the cells with a high concentration of ATP (e.g., 1-5 mM) for a short period (e.g., 30-60 minutes) to activate the P2X7R and induce IL-1β processing and release.

-

Quantification: Collect the cell culture supernatant and quantify the concentration of mature IL-1β using a commercially available ELISA kit.

-

Data Analysis: Plot the IL-1β concentration against the concentration of this compound to determine the IC50 value.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd or Ki) of this compound to the P2X7 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human P2X7 receptor (e.g., HEK293-hP2X7R).[4][8]

-

Radioligand: Use a radiolabeled form of this compound, such as [11C]this compound.[8]

-

Incubation: Incubate the cell membranes with increasing concentrations of the radioligand in the absence (for total binding) or presence (for non-specific binding) of a high concentration of unlabeled this compound.

-

Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-